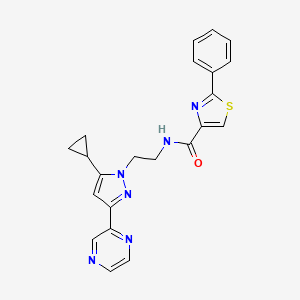

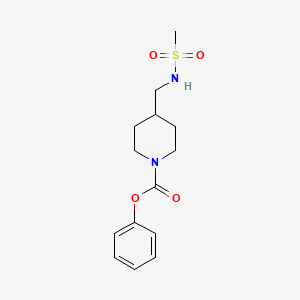

8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .

Synthesis Analysis

A four-step procedure has been developed for the synthesis of new 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine .Molecular Structure Analysis

The molecular structure of THIQ analogs is complex and diverse . The core scaffold of these compounds is constructed using various synthetic strategies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of THIQ analogs are complex and involve multiple steps . The cyclization of an N-acyl derivative of β-phenylethylamine is a key step in the synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of THIQ analogs can vary widely depending on the specific compound . For example, 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has a melting point of 108 - 110 °C, a pH value of 7.1 (100 g/l, H₂O, 20 °C) (slurry), and a solubility of 56 g/l .Wissenschaftliche Forschungsanwendungen

Synthesis of Tetrahydroisoquinoline Derivatives

The compound can be used in the synthesis of tetrahydroisoquinoline derivatives . A combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, can be applied for this purpose . These derivatives have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .

Anti-Inflammatory Applications

Tetrahydroisoquinoline derivatives, which can be synthesized using 8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one, have shown potential in the development of anti-inflammatory drugs .

Anti-Viral Applications

These derivatives have also been used in the development of anti-viral compounds . This makes the compound a valuable resource in the fight against various viral diseases.

Anti-Fungal Applications

The anti-fungal properties of the tetrahydroisoquinoline derivatives make them useful in the development of treatments for fungal infections .

Anti-Cancer Applications

The compound can also be used in the synthesis of anti-cancer compounds . This is particularly important in the ongoing global efforts to find effective treatments for various types of cancer.

Treatment of Neurodegenerative Disorders

Tetrahydroisoquinoline derivatives have shown promise in the treatment of neurodegenerative disorders . This includes conditions such as Parkinson’s disease , making the compound a valuable resource in neurological research.

Energy Homeostasis and Immuno-Oncology

The compound can be used in the development of selective AMPD2 inhibitors, which are thought to play an important role in energy homeostasis and immuno-oncology .

Synthesis of Indole Derivatives

The compound can also be used in the synthesis of indole derivatives , which are prevalent moieties present in selected alkaloids and have various biologically vital properties .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Related compounds have been shown to induce conformational changes in their target enzymes, preventing the binding of certain substrates .

Biochemical Pathways

Similar compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds have been shown to exhibit noteworthy cytotoxic effects against certain cell lines .

Action Environment

It’s worth noting that similar compounds have been found to be flammable, with combustion producing toxic nitrogen oxides .

Safety and Hazards

Zukünftige Richtungen

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . Future research will likely continue to explore the biological potential of these compounds and their applications in treating various diseases .

Eigenschaften

IUPAC Name |

8-amino-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)6-7-4-3-5-8(12)9(7)10(14)13-11/h3-5H,6,12H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVHRNCFYGJKDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=CC=C2)N)C(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-1-(4-fluorobenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865005.png)

![2-(3-methoxybenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2865010.png)

![4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid](/img/structure/B2865014.png)

![Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate](/img/structure/B2865018.png)

![8-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2865025.png)